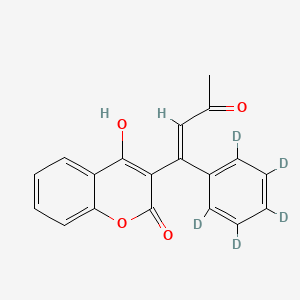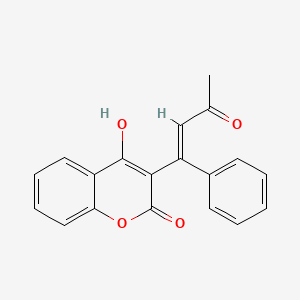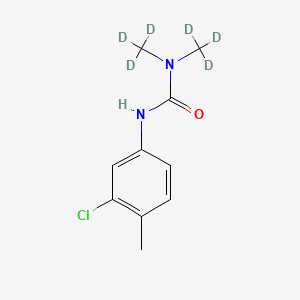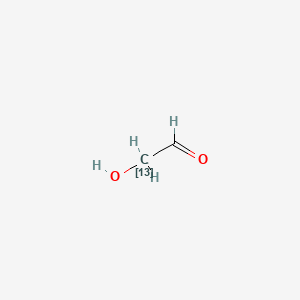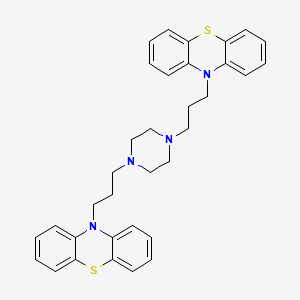
Phenothiazinyl Perazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenothiazinyl Perazine is a compound belonging to the phenothiazine class, which is characterized by a tricyclic structure containing nitrogen and sulfur atoms. Phenothiazine derivatives have been widely studied and utilized in various fields due to their diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
Phenothiazinyl Perazine, like other phenothiazine derivatives, primarily targets dopamine D1 and D2 receptors . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .
Mode of Action
This compound binds to the dopamine D1 and D2 receptors, inhibiting their activity . This inhibition is believed to be responsible for its antipsychotic effects. The compound’s anti-emetic effect is predominantly due to the blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center . It also binds to the alpha-adrenergic receptor .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it has been shown to influence the Wnt/β-catenin signaling pathway , which plays a key role in cell proliferation and differentiation . It also impacts the epithelial-mesenchymal transition process by upregulating the expression level of E-cadherin and downregulating N-cadherin, vimentin, and active-MMP2 .
Pharmacokinetics
They undergo extensive metabolism, primarily in the liver, and are excreted in the urine .
Result of Action
The binding of this compound to dopamine and alpha-adrenergic receptors results in a reduction of psychotic symptoms, such as hallucinations, delusions, and disordered thinking . It also helps control severe nausea and vomiting .
Action Environment
The action of this compound can be influenced by the environment. For instance, in aqueous solution, it acts as an excellent antioxidant, while in lipid media, it behaves as a prooxidant due to the formation of the phenothiazinyl radical that is very stable and toxic to biological systems . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the biological environment in which it is present.
Biochemical Analysis
Biochemical Properties
Phenothiazinyl Perazine, like other phenothiazine derivatives, exhibits significant activities such as tranquillizer, antibacterial, antiparkinsonian, antifungal, anticancer, antiviral, anti-inflammatory, antihistaminic, anti-malarial, anti-filarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive and multidrug resistance reversal properties
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit antioxidant properties . It also has been reported to have cytotoxic and proapoptotic properties towards different types of cancer .
Molecular Mechanism
It is suggested that phenothiazines may stimulate their own metabolism by inducing CYP1A2, CYP3A4 and CYP2C19 isoforms
Temporal Effects in Laboratory Settings
Phenothiazine derivatives have been synthesized and studied for their stability and long-term effects on cellular function .
Metabolic Pathways
This compound is likely to be involved in various metabolic pathways. Phenothiazines are known to stimulate their own metabolism by inducing certain enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenothiazinyl Perazine can be synthesized through several methods. One common approach involves the reaction of substituted phenothiazines with appropriate reagents under controlled conditions. For instance, the oxidation of phenothiazine derivatives using hydrogen peroxide in the presence of glacial acetic acid can yield phenothiazinyl compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Phenothiazinyl Perazine undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide groups to sulfoxide or sulfone groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Introduction of new substituents at specific positions on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Catalytic hydrogenation or chemical reduction using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution using reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions include various substituted phenothiazine derivatives with enhanced biological activities .
Scientific Research Applications
Phenothiazinyl Perazine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic and anticancer activities.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals
Comparison with Similar Compounds
Phenothiazinyl Perazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties.
Perphenazine: Used to treat schizophrenia and nausea.
Thioridazine: Another antipsychotic agent with similar mechanisms of action
Uniqueness: this compound stands out due to its specific substitution pattern, which may confer unique pharmacological properties and therapeutic potential compared to other phenothiazine derivatives .
Properties
IUPAC Name |
10-[3-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]propyl]phenothiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4S2/c1-5-15-31-27(11-1)37(28-12-2-6-16-32(28)39-31)21-9-19-35-23-25-36(26-24-35)20-10-22-38-29-13-3-7-17-33(29)40-34-18-8-4-14-30(34)38/h1-8,11-18H,9-10,19-26H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTVUUYETVQZDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCCN5C6=CC=CC=C6SC7=CC=CC=C75 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858297 |
Source


|
| Record name | 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103331-66-4 |
Source


|
| Record name | 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
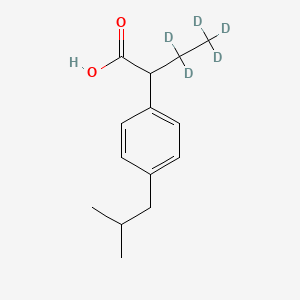
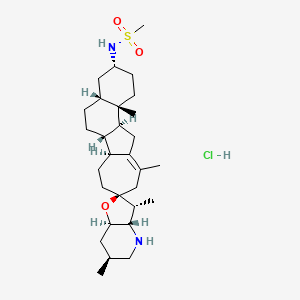
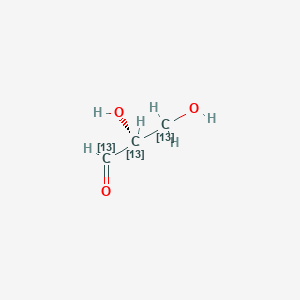

![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)
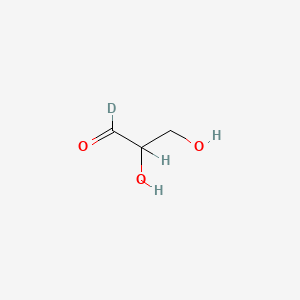
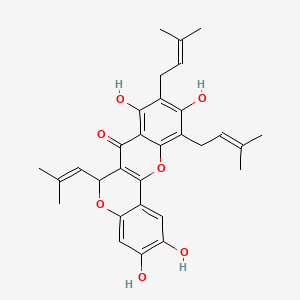
![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)
![3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE](/img/new.no-structure.jpg)
